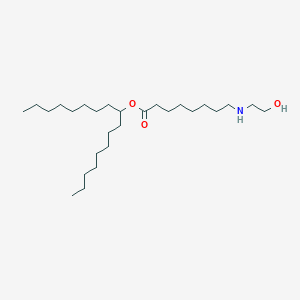

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO3/c1-3-5-7-9-12-16-20-26(21-17-13-10-8-6-4-2)31-27(30)22-18-14-11-15-19-23-28-24-25-29/h26,28-29H,3-25H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCUIPZUTXISRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Novel Ionizable Lipid for Advanced Drug Delivery

Executive Summary: The landscape of modern therapeutics is increasingly shaped by the potential of nucleic acid-based drugs, such as mRNA and siRNA. The success of these therapies is critically dependent on sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with ionizable lipids standing as the cornerstone of their efficacy. This guide provides a comprehensive technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific literature on this exact molecule is sparse, its structural features allow for a detailed analysis based on the well-established principles of ionizable lipid chemistry and its role in drug delivery. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its crucial function in mediating the intracellular delivery of genetic payloads.

Introduction: The Central Role of Ionizable Lipids in Nanomedicine

The advent of mRNA vaccines for COVID-19 marked a pivotal moment for lipid nanoparticle technology, showcasing its power to safely and effectively deliver genetic material into human cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, a class of molecules ingeniously designed to overcome the significant barriers to intracellular drug delivery.[3][4]

An ideal ionizable lipid possesses a unique pH-responsive character. At a low pH, such as during the nanoparticle formulation process, its amine headgroup becomes protonated and positively charged.[5] This positive charge facilitates the encapsulation of negatively charged nucleic acids like mRNA.[3] Upon entering the bloodstream, where the pH is neutral (around 7.4), the lipid becomes neutral, minimizing non-specific interactions with cells and reducing potential toxicity.[2][5] Once the LNP is taken up by a target cell into an endosome, the internal environment of the endosome becomes acidic.[6][7][] This drop in pH again protonates the ionizable lipid, triggering a series of events that lead to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm, a critical step known as endosomal escape.[6][7][9]

This compound is structurally emblematic of this class of functional lipids, featuring a tertiary amine headgroup, a linker, and hydrophobic lipid tails. Understanding its molecular architecture is key to predicting its behavior and optimizing its use in therapeutic formulations.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is precisely described by its IUPAC name. A detailed breakdown of its structure reveals the functional components that dictate its role as an ionizable lipid.

Key Structural Features:

-

Ionizable Headgroup: The (2-hydroxyethyl)amino group is the pH-sensitive component. The tertiary amine has a pKa that is crucial for its function. An optimal pKa (typically between 6.0 and 7.0) ensures the lipid is positively charged in the acidic environment of the endosome but neutral at physiological pH.[5] The presence of the hydroxyl group can also influence the polarity and hydrogen-bonding capabilities of the headgroup.

-

Linker: An octanoate (octanoic acid ester) serves as the linker connecting the headgroup to the lipid tails. Ester linkages are common in biodegradable ionizable lipids, as they can be hydrolyzed by esterases within the body, facilitating the metabolism and clearance of the lipid and reducing potential long-term toxicity.[1]

-

Hydrophobic Tails: The Heptadecan-9-yl group consists of two C8 alkyl chains attached to the 9th carbon of a heptadecane backbone. These long, saturated hydrocarbon tails provide the necessary hydrophobicity for the lipid to self-assemble into a nanoparticle structure and to interact with and destabilize the lipid bilayer of the endosomal membrane.[9]

Based on its chemical structure, several key physicochemical properties can be predicted:

| Property | Value / Prediction | Significance in LNP Formulation |

| Molecular Formula | C27H55NO3 | Defines the elemental composition and exact mass. |

| Molecular Weight | 441.7 g/mol [10] | Influences molar ratio calculations during LNP formulation. |

| pKa | Estimated to be in the 6.0-7.0 range | Critical for pH-responsive charge and endosomal escape.[5] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform.[11] | Essential for the preparation of the lipid stock solution for LNP synthesis. |

| Biodegradability | The ester linkage suggests susceptibility to enzymatic hydrolysis. | Contributes to a favorable safety profile by allowing for clearance from the body. |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a multi-step process rooted in fundamental organic chemistry reactions. High-throughput synthesis methods are often employed in the discovery phase to create libraries of related lipids for screening.[2][12] A plausible synthetic route is outlined below.

Step-by-Step Synthesis Protocol:

-

Esterification: The synthesis would likely begin with the esterification of 8-bromooctanoic acid with heptadecan-9-ol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling agent like dicyclohexylcarbodiimide (DCC) to form heptadecan-9-yl 8-bromooctanoate.

-

Amination: The resulting bromo-ester is then reacted with 2-aminoethanol (ethanolamine). This nucleophilic substitution reaction, where the amine displaces the bromide, forms the final product, this compound. The reaction is typically carried out in a suitable solvent and may require heating.

-

Purification: After the reaction is complete, the crude product must be purified. This is commonly achieved using column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Caption: Proposed two-step synthesis workflow for the target ionizable lipid.

Mechanism of Action in Lipid Nanoparticle-Mediated Drug Delivery

The function of this compound is best understood in the context of the four main components of a typical LNP formulation: the ionizable lipid, a helper phospholipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][3][13]

-

LNP Formulation: During formulation via methods like microfluidic mixing, the lipids are dissolved in ethanol and rapidly mixed with an acidic aqueous buffer (e.g., pH 4) containing the nucleic acid payload.[14] At this low pH, the tertiary amine of the ionizable lipid is protonated, leading to a positive charge that electrostatically binds the negatively charged phosphate backbone of the mRNA, initiating self-assembly and encapsulation.[3][14]

-

Systemic Circulation: After formulation, the pH is neutralized. The ionizable lipid loses its positive charge, resulting in a near-neutral LNP surface. This "stealth" characteristic, often enhanced by the PEGylated lipid, reduces clearance by the immune system and prolongs circulation time.[15]

-

Cellular Uptake and Endosomal Escape: LNPs are taken up by cells, typically through endocytosis. Inside the cell, they are trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.0.[] This acidic environment protonates the ionizable lipid again. The now positively charged lipid is thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's structure.[7][9] This disruption, potentially leading to the formation of non-bilayer lipid phases, allows the LNP to fuse with the endosomal membrane or otherwise breach its integrity, releasing the mRNA cargo into the cytoplasm where it can be translated into protein by the cell's machinery.[1][6]

Caption: The pH-dependent mechanism of action for an ionizable lipid-based LNP.

Protocol for LNP Formulation and Characterization

This section provides a standardized protocol for formulating and characterizing LNPs using this compound.

Protocol 1: LNP Formulation via Microfluidic Mixing

Rationale: Microfluidic mixing is a highly reproducible and scalable method for producing LNPs with a uniform size distribution, which is a critical quality attribute.[14]

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding luciferase)

-

Ethanol (200 proof, RNase-free)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[12] The total lipid concentration should be between 10-25 mg/mL.

-

Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.

-

-

Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This step neutralizes the LNP surface.

-

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Protocol 2: Physicochemical Characterization of LNPs

Rationale: Thorough characterization is essential to ensure the quality, stability, and efficacy of the LNP formulation.[15][16] Key parameters include size, surface charge, and encapsulation efficiency.[17][18]

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).[15]

-

Procedure: Dilute an aliquot of the LNP suspension in PBS. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. An ideal LNP formulation will have a size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[15]

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis.

-

Procedure: Measure the zeta potential of the diluted LNP suspension in PBS (pH 7.4). The value should be close to neutral (-10 mV to +10 mV), confirming the shielding of the positive charge at physiological pH.[19]

3. Encapsulation Efficiency (EE) and mRNA Concentration:

-

Technique: RiboGreen Assay.

-

Procedure:

-

Measure the total mRNA concentration by disrupting an aliquot of LNPs with a surfactant (e.g., 0.5% Triton X-100) and then measuring fluorescence with RiboGreen reagent.

-

Measure the amount of free (unencapsulated) mRNA by performing the RiboGreen assay on an intact LNP sample.

-

Calculate the Encapsulation Efficiency (%EE) as: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

-

High EE (>90%) is critical for therapeutic efficacy.

-

Conclusion and Future Directions

This compound represents a structurally sound design for an ionizable lipid capable of facilitating the delivery of nucleic acid therapeutics. Its pH-responsive amine headgroup, biodegradable ester linker, and hydrophobic tails are all critical features that align with the established principles of effective LNP design. While this guide provides a robust framework based on the known science of its chemical class, further empirical studies are necessary to fully elucidate its specific pKa, optimize LNP formulations, and evaluate its in vitro and in vivo transfection efficiency and safety profile. The continued rational design and synthesis of novel ionizable lipids like this one are paramount to advancing the next generation of genetic medicines.[20][21][22]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 5. What are Ionizable Lipids? | BroadPharm [broadpharm.com]

- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. biomol.com [biomol.com]

- 15. barnett-technical.com [barnett-technical.com]

- 16. selectscience.net [selectscience.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS 2089253-23-4): A Key Ionizable Lipid for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ionizable Lipids in Modern Therapeutics

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of these therapies is inextricably linked to the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) emerging as the gold standard.[1] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules meticulously designed to overcome the biological barriers to effective intracellular delivery.

This technical guide provides a comprehensive overview of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS Number: 2089253-23-4), a novel ionizable lipid engineered for the formulation of high-efficacy LNPs for mRNA delivery. We will delve into its physicochemical properties, synthesis, and critical role in the mechanism of endosomal escape, and provide detailed protocols for its application in LNP formulation and characterization.

Physicochemical Properties and Molecular Structure

This compound is a cationic lipid at physiological pH that is comprised of a tertiary amine headgroup, a central ester linkage, and two long hydrophobic tails.[2] This amphipathic structure is fundamental to its function within an LNP, enabling both the encapsulation of negatively charged mRNA and interaction with cellular membranes.

| Property | Value | Source |

| CAS Number | 2089253-23-4 | [3] |

| Molecular Formula | C27H55NO3 | [3] |

| Molecular Weight | 441.73 g/mol | [3] |

| Predicted pKa | ~6.2 - 6.7 (optimal range for in vivo efficacy) | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |

The Cornerstone of Efficacy: Mechanism of Action in mRNA Delivery

The efficacy of this compound as a component of an LNP delivery system is predicated on its pH-responsive nature. This property is crucial for overcoming one of the most significant hurdles in intracellular drug delivery: endosomal escape.

The Endosomal Escape Pathway: A pH-Gated Mechanism

The journey of an mRNA-LNP from administration to protein expression is a multi-step process, with endosomal escape being the critical juncture. The following diagram illustrates the proposed mechanism by which LNPs formulated with this compound facilitate the release of their mRNA cargo into the cytoplasm.

Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.

At the neutral pH of the bloodstream (~7.4), the tertiary amine headgroup of this compound is largely deprotonated and thus neutral. This is a critical design feature that minimizes non-specific interactions with blood components and reduces potential cytotoxicity.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively decreases. As the pH within the endosome drops to approximately 6.0-6.5, the amine headgroup of the ionizable lipid becomes protonated, imparting a net positive charge to the LNP.

This charge reversal is the key to unlocking the endosomal trap. The positively charged LNP can now interact electrostatically with the negatively charged lipids present on the inner leaflet of the endosomal membrane. This interaction is thought to induce a structural rearrangement of the lipid bilayer, leading to membrane destabilization and the formation of non-bilayer lipid phases. This ultimately results in the release of the encapsulated mRNA into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful selection of starting materials and reaction conditions to ensure high purity and yield. The following is a representative synthetic scheme based on established principles of organic chemistry and information available in the public domain, such as patent literature.[6]

Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Esterification to form Heptadecan-9-yl 8-bromooctanoate

-

To a solution of heptadecan-9-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., triethylamine).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 8-bromooctanoyl chloride to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, heptadecan-9-yl 8-bromooctanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution to form the Final Product

-

Dissolve the purified heptadecan-9-yl 8-bromooctanoate in a suitable polar aprotic solvent (e.g., dimethylformamide).

-

Add an excess of 2-aminoethanol to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir for several hours to overnight, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography to obtain a pure sample.

Formulation of mRNA-Laden Lipid Nanoparticles

The formulation of LNPs is a critical step that dictates the efficacy and safety of the final therapeutic product. Microfluidic mixing is a widely adopted technique that allows for the rapid and controlled self-assembly of lipids and mRNA into nanoparticles with uniform size and high encapsulation efficiency.

LNP Formulation Workflow

Caption: A typical workflow for the formulation of mRNA-LNPs using microfluidic mixing.

Detailed LNP Formulation Protocol

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA transcript

-

200 proof ethanol

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

-

Combine the lipid stock solutions in the desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA transcript to the desired concentration in the citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA solution into another.

-

Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic phase).

-

Initiate the mixing process to allow for the rapid self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

-

Dialyze the LNP suspension against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa) to remove the ethanol and exchange the buffer.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.

-

Characterization of LNP Formulations

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. The following are key analytical techniques used to assess the physicochemical properties of mRNA-LNPs.

| Parameter | Analytical Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A PDI < 0.2 is generally considered acceptable. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the LNPs. The zeta potential should be near-neutral at physiological pH. |

| mRNA Encapsulation Efficiency | RiboGreen® Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |

| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the size, shape, and internal structure of the LNPs. |

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure imparts the necessary pH-responsive properties for efficient endosomal escape, a critical step in the successful delivery of mRNA therapeutics. The ability to formulate stable and uniform LNPs with high mRNA encapsulation efficiency makes it a promising candidate for the development of next-generation vaccines and gene therapies.

As our understanding of the complex interplay between LNP composition, structure, and in vivo performance continues to grow, we can anticipate the rational design of even more sophisticated ionizable lipids with enhanced targeting capabilities, improved safety profiles, and broader therapeutic applications. The continued exploration of novel lipids like this compound will be instrumental in realizing the full potential of mRNA-based medicine.

References

- 1. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]

- 3. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 5. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the characterization and evaluation of the biological activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific biological activity data for this compound is not extensively documented in current literature, its structural features as an ionizable amino lipid suggest significant potential in drug delivery systems.[1] This document outlines a logical, multi-tiered experimental approach to systematically investigate its inherent biological effects and its utility as a formulation excipient. The protocols and methodologies described herein are grounded in established principles of drug discovery and preclinical development, providing a robust roadmap for researchers.

Introduction and Physicochemical Profile

This compound is a synthetic lipid molecule characterized by a long hydrocarbon chain, an ester linkage, and a secondary amine with a hydroxyethyl group. Its physicochemical properties, summarized in Table 1, are crucial for understanding its potential biological interactions and formulation characteristics. The presence of an ionizable amino group is particularly noteworthy, as this allows for pH-dependent charge modulation, a key feature for lipids used in nucleic acid delivery systems.[1]

| Property | Value | Source |

| Molecular Formula | C27H55NO3 | PubChem |

| Molecular Weight | 441.7 g/mol | PubChem |

| XLogP3 | 9.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 30 | PubChem |

| Table 1: Physicochemical Properties of this compound. |

The compound's amphipathic nature, with a large lipophilic tail and a polar headgroup, suggests a high affinity for lipid membranes. This interaction is the foundation for its potential biological activities, which could range from direct effects on cell membrane integrity and function to its role as a component of a larger drug delivery vehicle. A patent has indicated its use in the synthesis of lipid nanoparticles for delivering polynucleotides, highlighting its primary area of interest in the field.[2]

A Tiered Approach to Biological Activity Assessment

Given the limited specific data on this compound, a systematic investigation is warranted. The following experimental workflow is proposed to efficiently screen for biological activity and elucidate any mechanisms of action.

References

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate solubility data

An In-Depth Technical Guide to the Solubility of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Abstract

This compound is a pivotal lipid synthon, increasingly recognized for its role in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). As an ionizable amino lipid, its physicochemical properties are paramount to the successful formulation, stability, and efficacy of LNP-based therapeutics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its qualitative solubility in various organic solvents, the underlying chemical principles governing its behavior, and detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of lipid-based nanomedicines, offering both foundational knowledge and practical methodologies.

Introduction to this compound

Chemical Identity and Core Properties

This compound is a synthetic amino lipid characterized by a long C17 alkyl tail, an octanoate linker, and a secondary amine functionalized with a hydroxyethyl group. These structural features impart an amphiphilic character that is crucial for its function in self-assembling lipid systems.

-

IUPAC Name: heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]

-

CAS Number: 2089253-23-4[2]

-

Molecular Formula: C₂₇H₅₅NO₃[2]

-

Computed XLogP3: 9.1[1]

The high XLogP3 value indicates significant lipophilicity, a characteristic trait of lipids designed for integration into lipid bilayers.[1] However, the presence of the secondary amine and the terminal hydroxyl group introduces polarity, influencing its solubility in various solvents and its pH-responsive behavior, a key attribute for its use as an ionizable lipid in mRNA delivery systems.[2][3]

Significance in Lipid Nanoparticle (LNP) Drug Delivery

This molecule serves as a critical building block for creating more complex ionizable lipids used in LNPs.[2] Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] At a low pH (during formulation), the amino group becomes protonated (cationic), facilitating the encapsulation of negatively charged payloads like mRNA or siRNA.[3] Upon entering the physiological environment (pH ~7.4), the lipid becomes neutral, reducing toxicity and promoting stability.[3]

The solubility of this lipid is not an academic detail; it is a critical process parameter. LNP manufacturing, particularly via microfluidic mixing, requires the lipids to be fully dissolved in an organic phase (typically ethanol) before being rapidly mixed with an aqueous phase containing the payload.[5] Poor solubility can lead to aggregation, inconsistent particle formation, and low encapsulation efficiency, compromising the entire therapeutic product.[6]

Solubility Profile

Qualitative Solubility Data

Based on available supplier data, this compound exhibits solubility in a range of common organic solvents. This data is summarized in the table below. The general principle that lipids are soluble in organic solvents but not water holds true for this compound.[7][8]

| Solvent | Type | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |

| Dichloromethane (DCM) | Nonpolar | Soluble | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |

| Ethanol | Polar Protic | Soluble | [2] |

| Chloroform | Nonpolar | Soluble | [2] |

| Isopropyl Alcohol | Polar Protic | Soluble | [2] |

| Diethyl Ether | Nonpolar | Soluble | [2] |

| Water | Polar Protic | Insoluble | [9] |

Table 1: Summary of qualitative solubility for this compound.

Structural Rationale for Solubility

The observed solubility is a direct consequence of the molecule's structure.

-

High Lipophilicity: The C17 alkyl chain and the C8 ester chain create a large, nonpolar backbone, driving solubility in nonpolar solvents like Dichloromethane, Chloroform, and Diethyl Ether.

-

Polar Interactions: The secondary amine and the terminal hydroxyl group provide sites for hydrogen bonding. This allows the molecule to interact favorably with polar organic solvents like Ethanol, Isopropyl Alcohol, DMSO, and DMF, which is essential for its application in LNP synthesis.

The diagram below illustrates the key functional domains of the molecule that dictate its solubility behavior.

Experimental Protocols for Solubility Determination

Trustworthy solubility data is derived from robust experimental methods. Below are two protocols, ranging from a rapid qualitative assessment to a quantitative analytical method.

Protocol 1: Rapid Visual Solubility Assessment

This method provides a quick, semi-quantitative assessment and is useful for initial solvent screening. The principle is based on visual inspection for phase separation or particulate matter.[9][10]

Methodology:

-

Preparation: Dispense 1 mL of each selected solvent (e.g., Ethanol, DCM, Water) into separate, clean, dry 2 mL glass vials.

-

Analyte Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.

-

Mixing: Cap the vials securely and vortex at room temperature for 2 minutes.

-

Observation (Initial): Immediately after vortexing, visually inspect the solution against a dark background for any undissolved particles, cloudiness, or phase separation.

-

Equilibration: Allow the vials to stand undisturbed at a controlled room temperature for 1 hour.

-

Observation (Final): Re-examine the vials. A clear, single-phase solution indicates solubility at that concentration. The presence of a precipitate or separate layer indicates insolubility or partial solubility.

Protocol 2: Quantitative Solubility by UHPLC with Charged Aerosol Detection (CAD)

For drug development, a quantitative value (e.g., in mg/mL) is often required. This protocol determines the saturation solubility by analyzing a saturated solution. UHPLC-CAD is an excellent choice as it provides near-universal detection for non-volatile analytes like lipids without requiring a chromophore.[5]

Workflow Diagram:

Detailed Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards of known concentrations by dissolving the lipid in a suitable diluent. An 85:15 ethanol:formamide mixture has proven effective for maintaining lipid solubility during analysis of LNP components.[5]

-

Saturated Solution Preparation: Add an excess amount of the lipid to a vial containing a known volume of the test solvent (e.g., ethanol). The amount should be sufficient to ensure undissolved solid/liquid remains.

-

Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved material.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with the analytical diluent to a concentration that falls within the range of the standard curve. This step is critical to prevent precipitation prior to injection.[5]

-

UHPLC-CAD Analysis:

-

Column: Use a suitable column for lipid analysis, such as a C18 or HILIC column.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) and water with a modifier like formic acid or ammonium acetate is typical.

-

Injection and Detection: Inject the diluted sample and the calibration standards. Quantify the peak area from the CAD.

-

-

Calculation: Use the standard curve to determine the concentration of the lipid in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, which represents the saturation solubility.

Practical Implications in LNP Formulation

-

Solvent Selection: The high solubility in ethanol confirms its suitability as the primary solvent for the lipid phase in common LNP manufacturing processes.[2] This allows for the preparation of concentrated lipid stock solutions, which is crucial for efficient and scalable production.[11]

-

Analytical Method Development: As demonstrated in the UHPLC protocol, the choice of diluent for sample preparation is as important as the mobile phase.[5] The tendency of lipids to precipitate when transferred from a pure organic environment necessitates a diluent that can maintain solubility even after dilution.

-

Stability of Stock Solutions: While the lipid is soluble, the long-term stability of stock solutions should be empirically determined. Degradation can occur over time, affecting the quality and performance of the resulting LNPs. Store solutions at appropriate temperatures (e.g., -20°C) as recommended.[2]

Conclusion

This compound is a highly lipophilic molecule with functional groups that confer solubility in a wide range of nonpolar and polar organic solvents. Its excellent solubility in ethanol is a key enabler for its use in state-of-the-art lipid nanoparticle formulations. For drug development professionals, a thorough understanding and precise quantification of its solubility are essential for robust process development, analytical characterization, and the ultimate success of the therapeutic agent. The protocols and data presented in this guide provide a solid framework for achieving these goals.

References

- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]

- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 4. susupport.com [susupport.com]

- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ANALYSIS OF LIPIDS [people.umass.edu]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Focus on Melting Point Determination

Foreword

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of novel compounds is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and in vivo efficacy. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an amino-ester lipid molecule with potential applications in advanced drug delivery systems, such as lipid nanoparticles (LNPs).[1][2] Its structure, featuring a long hydrocarbon chain, an ester linkage, and a hydrophilic amino-alcohol headgroup, suggests it is an amphiphilic compound whose thermal behavior is critical to its function. This guide provides a comprehensive framework for the determination and interpretation of the melting point of this novel lipid, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound

This compound is a synthetic lipid with the molecular formula C27H55NO3.[3][4] Its structure is comprised of a C17 fatty alcohol (heptadecan-9-ol) esterified to an eight-carbon chain (octanoic acid) which, in turn, is functionalized with a 2-hydroxyethylamino group. This unique architecture imparts amphiphilic properties, making it a candidate for the formation of lipid-based nanostructures for therapeutic delivery.

Molecular Structure and Physicochemical Properties

A summary of the key computed and known properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C27H55NO3 | PubChem[3] |

| Molecular Weight | 441.7 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 2089253-23-4 | BroadPharm[1] |

| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[1] |

Note: An experimentally determined melting point is not publicly available as of the writing of this guide. The following sections detail the methodology for its precise determination.

The molecular structure is visualized below:

References

- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,High purity synthesis,Stable supply, CasNo.2089253-23-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

The advent of messenger RNA (mRNA) therapeutics and vaccines has been heralded as a revolution in medicine, with lipid nanoparticles (LNPs) serving as the key enabling technology for their clinical success. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a component meticulously engineered to navigate the complex journey of mRNA delivery from administration to cytosolic protein expression. This guide provides an in-depth technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, for researchers, scientists, and drug development professionals. Its IUPAC name is heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]. This document will delve into the synthesis, characterization, formulation, and evaluation of this lipid, providing both theoretical understanding and practical, field-proven insights to empower the next wave of innovation in drug delivery.

Ionizable lipids are paramount to the efficacy of LNPs, orchestrating the delicate balance between protecting the mRNA cargo in the bloodstream and facilitating its release into the cytoplasm of target cells[2]. Unlike permanently cationic lipids, which can exhibit toxicity, ionizable lipids possess a unique pH-responsive nature. At the acidic pH of formulation, they are positively charged, enabling the efficient encapsulation of negatively charged mRNA. However, at the physiological pH of the bloodstream, they are nearly neutral, minimizing non-specific interactions and improving their safety profile[3][4]. This guide will explore how the structural attributes of this compound contribute to these essential functions.

Physicochemical Properties and Molecular Structure

This compound is a lipid molecule with the chemical formula C27H55NO3 and a molecular weight of approximately 441.73 g/mol [5]. Its structure is characterized by a tertiary amine headgroup containing a hydroxyethyl moiety, a central octanoate linker, and a branched heptadecan-9-yl tail. This unique architecture is pivotal to its function as an ionizable lipid in LNP formulations.

| Property | Value | Source |

| Molecular Formula | C27H55NO3 | PubChem[1] |

| Molecular Weight | 441.7 g/mol | PubChem[1] |

| IUPAC Name | heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | PubChem[1] |

| XLogP3 | 9.1 | PubChem[1] |

| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[6] |

The tertiary amine in the headgroup is the ionizable component, with a pKa that is critical for the pH-responsive behavior of the resulting LNP. The branched lipid tail contributes to the overall shape and packing of the lipid within the nanoparticle, influencing its stability and fusogenicity with endosomal membranes. The terminal hydroxide group can also be a site for further modification of the LNP[6].

Synthesis of this compound: A Representative Protocol

While the precise, proprietary synthesis routes for many ionizable lipids are not publicly disclosed, a representative synthesis can be conceptualized based on established organic chemistry principles and published methods for similar amino lipids[7][8][9]. The following is a plausible, multi-step synthetic pathway.

Diagram of the Synthetic Workflow

Caption: A plausible synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of Heptadecan-9-ol with 8-Bromooctanoyl chloride

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Heptadecan-9-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 8-bromooctanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Heptadecan-9-yl 8-bromooctanoate.

Step 2: Nucleophilic Substitution with Ethanolamine

-

Reaction Setup: Dissolve the purified Heptadecan-9-yl 8-bromooctanoate in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Amine: Add an excess of ethanolamine (2-aminoethanol) to the solution. The excess ethanolamine also acts as the base to neutralize the HBr formed during the reaction.

-

Heating: Heat the reaction mixture to a temperature of around 60-80 °C and stir for several hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Final Product: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography to obtain the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation of Lipid Nanoparticles

The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs[10][11].

Diagram of LNP Formulation via Microfluidic Mixing

Caption: Workflow for the formulation of mRNA-LNP using a microfluidic mixer.

Step-by-Step Experimental Protocol

-

Preparation of Lipid Stock Solution: Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[12].

-

Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer, such as 50 mM citrate buffer at pH 4.0.

-

Microfluidic Mixing: Set up a microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

-

Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the acidic buffer for a physiological buffer.

-

Concentration and Sterilization: Concentrate the LNP solution if necessary using a suitable method like ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and optimal performance.

| Parameter | Method | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A uniform size and low PDI are crucial for in vivo performance. |

| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the LNPs. The zeta potential should be close to neutral at physiological pH. |

| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |

| pKa | TNS Assay | To determine the pKa of the ionizable lipid within the LNP, which is a key predictor of its endosomal escape capability. |

Mechanism of Action: The Journey to Cytosolic Delivery

The efficacy of an LNP formulation hinges on its ability to escape the endosome and release its mRNA cargo into the cytoplasm. The ionizable nature of this compound is central to this process.

Diagram of the Endosomal Escape Mechanism

Caption: The proposed mechanism of LNP-mediated endosomal escape and mRNA delivery.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops from ~6.5 to ~5.0-5.5. This acidic environment protonates the tertiary amine of this compound, giving the LNP a net positive charge[2][]. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane[14][15]. This interaction, combined with the cone-like shape of the ionizable lipid, is thought to disrupt the endosomal membrane, possibly by forming non-bilayer lipid phases, which leads to the release of the mRNA into the cytoplasm where it can be translated into the therapeutic protein[][16][17].

In Vitro and In Vivo Evaluation of LNP Performance

A comprehensive evaluation of the LNP's performance is crucial to assess its potential as a drug delivery vehicle. This involves both in vitro and in vivo studies[10][18][19].

In Vitro Transfection Efficiency

Objective: To assess the ability of the LNPs to deliver functional mRNA to cells in culture.

Experimental Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a relevant primary cell type) in a multi-well plate and allow the cells to adhere overnight.

-

LNP Treatment: Treat the cells with varying concentrations of LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Analysis: Measure the reporter protein expression using a luminometer for luciferase or a flow cytometer/fluorescence microscope for GFP.

-

Toxicity Assessment: Concurrently, assess the cytotoxicity of the LNPs using an assay such as the MTT or LDH assay.

In Vivo Efficacy Studies

Objective: To evaluate the biodistribution and protein expression from the LNPs in a living organism.

Experimental Protocol:

-

Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice[11].

-

Administration: Administer the LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) via a relevant route, such as intravenous or intramuscular injection.

-

Bioluminescence Imaging: At various time points post-administration, inject the animals with a substrate for the reporter protein (e.g., D-luciferin for luciferase) and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS)[10][11].

-

Ex Vivo Analysis: After the final imaging time point, humanely euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to determine the tissue-specific biodistribution of protein expression.

-

Immunogenicity Assessment: For vaccine applications, blood samples can be collected to measure antigen-specific antibody titers (e.g., via ELISA) and T-cell responses[12].

Conclusion and Future Perspectives

This compound represents a class of ionizable lipids that are integral to the development of advanced mRNA therapeutics. This guide has provided a comprehensive overview of its synthesis, formulation into LNPs, and subsequent characterization and evaluation. A deep understanding of the structure-function relationship of such lipids is paramount for the rational design of next-generation delivery systems with enhanced efficacy, safety, and tissue-specific targeting. As the field of mRNA medicine continues to expand, the development and optimization of novel ionizable lipids like this compound will undoubtedly be a key driver of innovation.

References

- 1. This compound | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]

- 7. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 12. mdpi.com [mdpi.com]

- 14. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 18. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Experimental Protocol for the Application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in mRNA-Lipid Nanoparticle Formulation and In Vitro Evaluation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by advancements in delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA payloads to target cells. The cornerstone of these LNPs is the ionizable lipid, a component that is critical for mRNA encapsulation, endosomal escape, and overall delivery efficacy.[1][2][3] This application note provides a comprehensive experimental guide for the use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a novel ionizable amino lipid, in the formulation of mRNA-loaded LNPs. We present detailed, field-proven protocols for LNP formulation via microfluidic mixing, essential physicochemical characterization, and robust in vitro functional assessment. The methodologies are designed to be self-validating, providing researchers with a reliable framework to evaluate this lipid's potential for therapeutic applications.

Introduction: The Role of Novel Ionizable Lipids

This compound is a synthetic amino lipid designed for the formulation of lipid nanoparticles. Its structure, featuring a tertiary amine headgroup and lipid tails, suggests its function as an ionizable cationic lipid. Such lipids are protonated at acidic pH, facilitating the encapsulation of negatively charged mRNA within the nanoparticle core during formulation.[2][3] Upon entering the physiological environment (pH ~7.4), they become largely neutral, reducing potential toxicity.[3] Once endocytosed by a target cell, the acidic environment of the endosome protonates the lipid again, promoting endosomal escape and the release of the mRNA payload into the cytoplasm for translation.[1][2] The efficiency of this process is a key determinant of the therapeutic's potency. This guide details the protocols to formulate and test LNPs using this novel lipid, providing a basis for its evaluation against clinically advanced lipids.

LNP Formulation: Microfluidic Assembly

Rapid and reproducible LNP manufacturing is achieved using microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an acidic aqueous solution containing the mRNA cargo.[4] This controlled mixing process leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.

Causality of Component Selection

A typical LNP formulation consists of four key components, each with a specific function:[3][5]

-

Ionizable Lipid (this compound): The core functional component for mRNA encapsulation and endosomal escape.[1]

-

Phospholipid (e.g., DSPC): A helper lipid that provides structural integrity to the nanoparticle.[3][6]

-

Cholesterol: Another structural component that stabilizes the LNP and modulates membrane fluidity.[3][4]

-

PEG-Lipid (e.g., DMG-PEG 2000): Forms a protective hydrophilic corona on the LNP surface, preventing aggregation and increasing circulation time in vivo.[3][6]

Protocol: mRNA-LNP Formulation

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA encoding a reporter protein (e.g., Firefly Luciferase or eGFP)

-

Ethanol (anhydrous, USP grade)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr®) and cartridges

Step-by-Step Methodology:

-

Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A widely used molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]

-

Prepare mRNA Solution: Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the target concentration.

-

Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

-

Formulation: Initiate mixing at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing precipitates the lipids, which then self-assemble and encapsulate the mRNA.

-

Purification and Concentration: The formulated product contains ethanol and unencapsulated mRNA, which must be removed. Dialyze the LNP suspension against PBS (pH 7.4) for at least 16 hours using a dialysis cassette (e.g., MWCO 10 kDa) to remove ethanol and buffer exchange.[7]

-

Sterilization and Storage: Concentrate the final LNP formulation using an appropriate centrifugal filter (e.g., Amicon Ultra, MWCO 30 kDa) and pass it through a 0.22 µm syringe filter for sterilization.[7] Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Table 1: Example LNP Formulation Composition

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 50.0 | Ionizable Lipid: mRNA encapsulation, endosomal escape |

| DSPC | 10.0 | Helper Lipid: Structural integrity |

| Cholesterol | 38.5 | Helper Lipid: LNP stabilization, membrane fluidity |

| DMG-PEG 2000 | 1.5 | PEG-Lipid: Steric stabilization, prevents aggregation |

Physicochemical Characterization of LNPs

Thorough characterization is essential to ensure the quality, consistency, and performance of the formulated LNPs. Key parameters include particle size, polydispersity, surface charge, and encapsulation efficiency.

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[8][9][10] The PDI is a measure of the broadness of the size distribution. For drug delivery, a particle size of 80-150 nm and a PDI < 0.2 are generally desired.[11]

Protocol:

-

Dilute a small aliquot of the LNP suspension in filtered PBS (pH 7.4) to a suitable concentration (e.g., 0.1 mg/mL).[6]

-

Equilibrate the sample to 25°C in the DLS instrument.[12]

-

Perform the measurement using a scattering angle of 173° (back-scattering).[6]

-

Analyze the correlation function to obtain the Z-average diameter and PDI. Perform measurements in triplicate.

Zeta Potential (ZP)

Zeta potential is an indicator of the surface charge of the nanoparticles and is crucial for stability and interaction with biological membranes.[13] It is measured using electrophoretic light scattering (ELS). LNPs formulated with ionizable lipids should have a near-neutral or slightly negative ZP at physiological pH.

Protocol:

-

Dilute the LNP sample in filtered, deionized water to a concentration of approximately 0.1 mg/mL.[6] Low ionic strength medium is critical for this measurement.[13]

-

Load the sample into a disposable folded capillary cell, ensuring no bubbles are present.[13]

-

Perform the measurement at 25°C. The instrument applies an electric field and measures the velocity of the particles.

-

The electrophoretic mobility is then used to calculate the zeta potential via the Smoluchowski approximation (for aqueous media).[14]

mRNA Encapsulation Efficiency (EE) by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA.[15] To determine EE, the fluorescence of the sample is measured before and after lysing the LNPs with a surfactant, which exposes the encapsulated mRNA to the dye.[16][17][18]

Protocol:

-

Prepare a standard curve: Use the free mRNA stock to prepare a series of dilutions in TE buffer to generate a standard curve (e.g., 0-1000 ng/mL).

-

Prepare Samples: In a 96-well plate, prepare two sets of LNP samples diluted in TE buffer.

-

Measure Free mRNA: To one set of wells, add the RiboGreen reagent (diluted according to the manufacturer's protocol). This measures the unencapsulated mRNA.

-

Measure Total mRNA: To the second set of wells, first add a surfactant (e.g., 0.5% Triton X-100 or Tween 20) to lyse the LNPs.[16][17] Then, add the RiboGreen reagent. This measures the total mRNA (encapsulated + free).

-

Quantification: Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

-

Calculate EE%: Use the standard curve to determine the concentration of free and total mRNA. Calculate the EE using the formula: EE (%) = ([Total mRNA] - [Free mRNA]) / [Total mRNA] * 100

Table 2: Expected Physicochemical Properties of Formulated LNPs

| Parameter | Target Value | Technique | Rationale |

| Hydrodynamic Diameter (Z-avg) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Optimal size for cellular uptake and avoiding rapid clearance. |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a monodisperse and homogenous population of nanoparticles.[11] |

| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering (ELS) | Near-neutral charge at physiological pH minimizes non-specific interactions and toxicity. |

| Encapsulation Efficiency (EE) | > 90% | RiboGreen Fluorescence Assay | High EE ensures an accurate and potent dose of the mRNA payload.[19] |

In Vitro Evaluation of LNP Functionality

In vitro assays are critical for assessing the biological activity of the formulated LNPs, specifically their ability to deliver functional mRNA to cells without causing significant toxicity.

Experimental Workflow Diagram

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Cell Culture and Transfection

HEK293T cells are a common and robust cell line for evaluating transfection efficiency.[7][20][21]

Protocol:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[22]

-

Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate (white, opaque for luminescence assays) and allow them to adhere overnight.[21]

-

Transfection: The next day, remove the culture medium. Add fresh medium containing serial dilutions of the mRNA-LNPs (e.g., delivering 10 to 500 ng of mRNA per well).

-

Incubation: Incubate the cells for 24-48 hours to allow for nanoparticle uptake and protein expression.

Assessment of mRNA Delivery (Luciferase Assay)

If using mRNA encoding Firefly Luciferase, its expression level serves as a direct readout of successful mRNA delivery and translation.

Protocol:

-

After the 24-48 hour incubation, remove the medium from the wells.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader. Higher luminescence indicates more efficient mRNA delivery.

Cytotoxicity Assessment (MTT/WST-8 Assay)

It is crucial to ensure that the LNP formulation is not toxic to cells. Assays like MTT, MTS, or WST-8 measure cell metabolic activity, which correlates with cell viability.[23][24]

Protocol:

-

Culture and treat cells with LNPs as described in section 4.2. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

-

At the end of the incubation period (e.g., 24 hours), add the MTT or WST-8 reagent to each well.

-

Incubate for 1-4 hours as per the manufacturer's protocol. The reagent is converted by metabolically active cells into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8).

-

Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Directions

This application note provides a foundational framework for utilizing this compound in the development of LNP-based mRNA delivery systems. The detailed protocols for formulation, characterization, and in vitro testing enable a comprehensive evaluation of this novel ionizable lipid. Successful outcomes from these experiments, such as high encapsulation efficiency, optimal particle characteristics, potent in vitro transfection, and low cytotoxicity, would establish this lipid as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy, biodistribution, and safety profiling to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bettersizeinstruments.com [bettersizeinstruments.com]

- 9. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. wyatt.com [wyatt.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. waters.com [waters.com]

- 16. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. m.youtube.com [m.youtube.com]

- 19. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 21. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 22. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 24. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for mRNA Delivery Using Ionizable Lipids: A Guide Centered on Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its Prominent Analog, SM-102

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, sophisticated molecules engineered to safely encapsulate and efficiently deliver their mRNA payload into the cytoplasm of target cells.

This document provides a detailed guide to the application of ionizable lipids for mRNA delivery, with a particular focus on the principles and methodologies surrounding Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate [1][2][3] and its extensively studied and clinically validated analog, SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) [4][5][6][7]. While structurally similar, SM-102 has a wealth of published data and has been a key component in commercially successful mRNA vaccines[8]. The protocols and scientific rationale presented herein are primarily based on the robust data available for SM-102 and are expected to be highly applicable to structurally related lipids such as this compound.

The Central Role of the Ionizable Lipid: A Mechanistic Overview

The ionizable lipid is the cornerstone of the LNP delivery system, performing the dual critical functions of mRNA encapsulation and endosomal escape.[9]

Molecular Structure and Function: Ionizable lipids like SM-102 are characterized by a tertiary amine head group.[10] This feature allows the lipid to remain largely neutral at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in the bloodstream. However, in the acidic environment of an endosome (pH 5.0-6.5) following cellular uptake, the amine group becomes protonated, conferring a positive charge to the lipid.[10][11]

This pH-dependent charge is the key to its function:

-

mRNA Encapsulation: During LNP formulation, which is conducted at an acidic pH (typically around 4.0), the ionizable lipid is positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, facilitating efficient encapsulation.

-

Endosomal Escape: Once the LNP is endocytosed by a target cell, the endosome begins to acidify. The protonation of the ionizable lipid within the LNP is thought to trigger a structural rearrangement of the nanoparticle.[8][10] The now positively charged LNP can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm, where it can be translated into protein by the cellular machinery.[10][12]

Below is a diagram illustrating the proposed mechanism of LNP-mediated mRNA delivery.

Caption: Mechanism of LNP-mediated mRNA delivery.

LNP Formulation: Components and Rationale

A typical LNP formulation consists of four key components, each with a specific role. The molar ratios of these components are critical for the final physicochemical properties and biological activity of the LNPs.[13]

| Component | Example | Typical Molar Ratio (%) | Function |

| Ionizable Lipid | SM-102 | 50 | Encapsulates mRNA and facilitates endosomal escape.[9] |

| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Acts as a helper lipid, providing structural integrity to the LNP.[14] |

| Cholesterol | - | 38.5 | Modulates membrane fluidity and stability, and can aid in endosomal escape.[13][14] |

| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization, which prolongs circulation time.[9][14] |

Protocols

Part 1: In Vitro Transcription of mRNA

High-quality mRNA is a prerequisite for successful LNP formulation and delivery. This protocol outlines a standard procedure for in vitro transcription (IVT).

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

Commercial IVT kit (containing T7 RNA polymerase, ribonucleotide triphosphates (NTPs) with N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP) replacing uridine-5'-triphosphate (UTP), reaction buffer, and DNase I).

-

RNase inhibitors.

-

Nuclease-free water.

-

Purification system (e.g., lithium chloride precipitation or silica-based columns).

Procedure:

-

Thaw all reagents on ice.

-

Set up the IVT reaction in a nuclease-free tube. A typical 20 µL reaction might consist of:

-

1 µg linearized DNA template

-

2 µL 10x reaction buffer

-

2 µL 10x NTP mix (with m1Ψ-UTP)

-

2 µL 10x T7 RNA Polymerase